molecular formula C13H22O3 B14510183 Methyl 12-oxododec-10-enoate CAS No. 63024-87-3

Methyl 12-oxododec-10-enoate

Cat. No.: B14510183
CAS No.: 63024-87-3
M. Wt: 226.31 g/mol
InChI Key: DULVWNSMHRFHLL-UHFFFAOYSA-N
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Description

Methyl 12-oxododec-10-enoate is an organic compound with the molecular formula C13H22O3. It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th carbon and a double bond between the 10th and 11th carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 12-oxododec-10-enoate can be synthesized through several methods. One common approach involves the oxidation of methyl oleate or linoleate under controlled conditions. The reaction typically employs oxidizing agents such as hydrogen peroxide in the presence of boron trifluoride etherate. The reaction proceeds via the formation of hydroperoxides, which subsequently undergo β-scission to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 12-oxododec-10-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 12-oxododec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 12-oxododec-10-enoate involves its interaction with various molecular targets. The compound’s keto group and double bond allow it to participate in nucleophilic addition and oxidation-reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 12-oxododec-10-enoate is unique due to its specific structural features, such as the position of the keto group and the double bond.

Properties

IUPAC Name

methyl 12-oxododec-10-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h8,10,12H,2-7,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULVWNSMHRFHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCC=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706607
Record name Methyl 12-oxododec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-87-3
Record name Methyl 12-oxododec-10-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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